Cas no 1172308-86-9 (2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide)

2-(3,4-Dimethoxyphenyl)-N-1-(1,1-dioxo-1λ6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide is a structurally complex compound featuring a pyrazole core substituted with a dimethoxyphenyl group and a sulfolane-derived moiety. Its design combines aromatic and heterocyclic elements, offering potential utility in medicinal chemistry and drug discovery. The presence of the sulfolane group enhances solubility and metabolic stability, while the dimethoxyphenyl and methylpyrazole components may contribute to selective binding interactions. This compound is of interest for its potential as a scaffold in the development of biologically active molecules, particularly in targeting enzyme or receptor-based pathways. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide structure
1172308-86-9 structure
Product name:2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide
CAS No:1172308-86-9
MF:C18H23N3O5S
Molecular Weight:393.457323312759
CID:5763126
PubChem ID:44045241

2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide
    • 2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
    • F5007-0104
    • 2-(3,4-dimethoxyphenyl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide
    • 2-(3,4-dimethoxyphenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
    • AKOS024488192
    • VU0628339-1
    • 1172308-86-9
    • インチ: 1S/C18H23N3O5S/c1-12-8-17(21(20-12)14-6-7-27(23,24)11-14)19-18(22)10-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,19,22)
    • InChIKey: DSQDZUAAYXGYKT-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N1C(=CC(C)=N1)NC(CC1C=CC(=C(C=1)OC)OC)=O)(=O)=O

計算された属性

  • 精确分子量: 393.13584202g/mol
  • 同位素质量: 393.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 623
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 108Ų

2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5007-0104-10μmol
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
10μmol
$103.5 2023-09-10
Life Chemicals
F5007-0104-3mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
3mg
$94.5 2023-09-10
Life Chemicals
F5007-0104-5μmol
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
5μmol
$94.5 2023-09-10
Life Chemicals
F5007-0104-2μmol
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
2μmol
$85.5 2023-09-10
Life Chemicals
F5007-0104-4mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
4mg
$99.0 2023-09-10
Life Chemicals
F5007-0104-25mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
25mg
$163.5 2023-09-10
Life Chemicals
F5007-0104-30mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
30mg
$178.5 2023-09-10
Life Chemicals
F5007-0104-2mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
2mg
$88.5 2023-09-10
Life Chemicals
F5007-0104-15mg
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
15mg
$133.5 2023-09-10
Life Chemicals
F5007-0104-20μmol
2-(3,4-dimethoxyphenyl)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
1172308-86-9
20μmol
$118.5 2023-09-10

2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide 関連文献

2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamideに関する追加情報

Comprehensive Analysis of 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide (CAS 1172308-86-9)

The compound 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide (CAS 1172308-86-9) is a highly specialized organic molecule with a unique structural framework. Its complex nomenclature reflects its intricate chemical architecture, combining a dimethoxyphenyl moiety with a pyrazole core and a sulfolane-derived side chain. This molecular diversity has attracted significant attention in pharmaceutical and agrochemical research, particularly in the context of targeted drug design and bioactive compound development.

Recent scientific literature highlights the growing interest in sulfone-containing compounds like this molecule, as evidenced by the surge in PubMed and Google Scholar citations. Researchers are particularly intrigued by the potential of the 1,1-dioxo-1lambda6-thiolan-3-yl group to modulate biological activity, a feature that aligns with current trends in fragment-based drug discovery. The compound's 3-methyl-1H-pyrazol-5-yl segment further enhances its relevance, as pyrazole derivatives continue to demonstrate remarkable versatility in medicinal chemistry applications.

From a synthetic chemistry perspective, the preparation of 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide presents interesting challenges that have become a focus of modern heterocyclic chemistry research. The molecule's acetamide linker provides valuable insights into structure-activity relationships, particularly when examining its potential interactions with biological targets. This aspect has gained prominence in recent years, coinciding with increased interest in amide bond isosteres in drug design.

The physicochemical properties of CAS 1172308-86-9 have become a subject of particular interest in computational chemistry circles. Advanced molecular modeling studies suggest that the compound's dimethoxy aromatic system may contribute to favorable pharmacokinetic profiles, while the sulfolane moiety could enhance solubility characteristics. These computational predictions align well with current industry priorities in drug-likeness optimization, making this compound a valuable case study for medicinal chemists.

In the context of analytical chemistry, the characterization of 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide presents unique opportunities for method development. The compound's multiple functional groups challenge conventional chromatographic separation techniques, while its distinct UV-Vis absorption profile makes it an interesting subject for spectroscopic analysis. These analytical challenges have gained additional relevance with the growing emphasis on quality by design (QbD) approaches in pharmaceutical development.

The potential biological activities associated with this structural class have generated considerable discussion in recent scientific forums. While specific applications remain proprietary in many cases, the presence of both hydrogen bond donors and acceptors in the molecule suggests possible interactions with various enzyme systems. This has led to increased patent activity surrounding similar structures, particularly in areas related to kinase inhibition and GPCR modulation - two of the most actively researched target classes in contemporary drug discovery.

From a regulatory perspective, the compound's status as a research chemical with CAS 1172308-86-9 places it within an important category of pharmaceutical intermediates. The growing demand for well-characterized building blocks in drug development has made such compounds increasingly valuable to the contract research organization (CRO) sector. This trend reflects broader shifts in the pharmaceutical industry toward more collaborative and specialized research models.

The stability profile of 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide has become another area of scientific interest, particularly in relation to formulation science. The compound's multiple functional groups present interesting challenges and opportunities for solid-state chemistry studies, with potential implications for cocrystal engineering and amorphous dispersion technologies. These aspects have gained prominence with the increasing importance of bioavailability enhancement strategies.

In the broader context of chemical space exploration, this compound represents an interesting example of molecular complexity with balanced physicochemical properties. Its structural features align well with current trends in lead-oriented synthesis, where researchers aim to create diverse compound libraries with optimized properties for biological screening. The presence of both polar (sulfone) and lipophilic (dimethoxyphenyl) elements makes it particularly noteworthy in this regard.

Looking forward, the scientific community continues to explore the potential of 2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide and related structures. With advances in high-throughput screening technologies and structure-based drug design, such compounds are likely to play increasingly important roles in the discovery of novel therapeutic agents. The unique combination of structural features in this molecule ensures its continued relevance across multiple disciplines of chemical research.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD